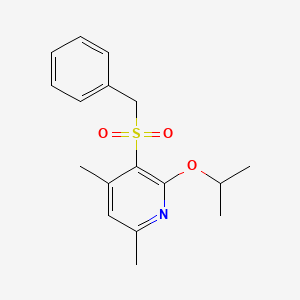

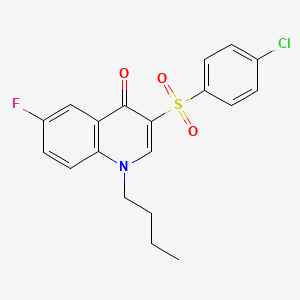

![molecular formula C19H14F2N4O2S B2879262 N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251628-69-9](/img/structure/B2879262.png)

N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a chemical compound with the molecular formula C19H14F2N4O2S . It is a type of substituted pyridine, which is an important structural motif found in numerous bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is a nitrogenous heterocyclic moiety . The average mass of the molecule is 400.402 Da, and the monoisotopic mass is 400.080566 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, triazole compounds are known to be capable of binding in biological systems with a variety of enzymes and receptors, showing versatile biological activities .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Crystal Structure Analysis : A study detailed the crystal structure of a related compound, demonstrating the planar triazolopyrimidine system and its binding to the difluorobenzene group via an SO2–NH bridge. This structural insight aids in understanding the molecular geometry and potential reactivity of N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Xiaowei Hu et al., 2005).

Synthesis and Antimicrobial Activity : Another study focused on the synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives and their antimicrobial evaluation. The process involved the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, highlighting the compound's potential in developing antimicrobial agents (F. Abdel-Motaal & M. Raslan, 2014).

Biological Properties and Applications

Herbicidal Activity : Research demonstrated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibiting excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the compound's relevance in agricultural applications for weed control (M. Moran, 2003).

Insecticidal Agents : A study synthesized a series of biologically active heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, and evaluated their potential as insecticidal agents against specific pests, suggesting the utility of this compound in pest management (Nanees N. Soliman et al., 2020).

Molecular Docking and Antiproliferative Activity

Molecular Docking : A study involving molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies. This suggests potential pharmaceutical applications of the compound in targeting specific enzymes or receptors (E. M. Flefel et al., 2018).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. Given the importance of substituted pyridines in numerous bioactive molecules, there is a need for robust methods allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Wirkmechanismus

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets through binding, which can lead to changes in the function of the target .

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Eigenschaften

IUPAC Name |

N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2S/c20-17-8-6-15(10-18(17)21)25(11-14-4-2-1-3-5-14)28(26,27)16-7-9-19-23-22-13-24(19)12-16/h1-10,12-13H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCZAXHZLRPVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

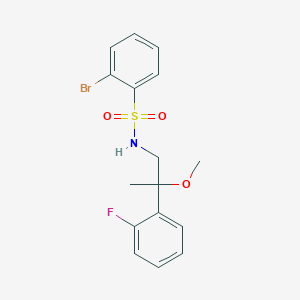

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid](/img/structure/B2879186.png)

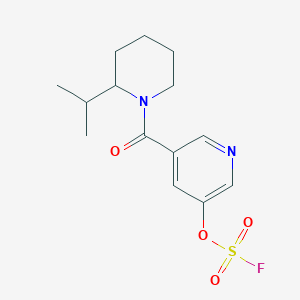

![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)

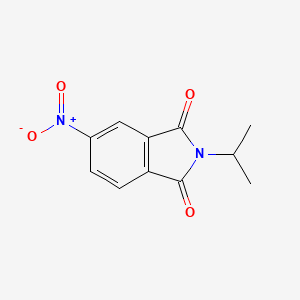

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)

![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)

![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)